3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone
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Overview
Description
3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2 It is a derivative of propiophenone, characterized by the presence of dimethyl and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-dimethylacetophenone with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 3’,5’-dimethyl-3-(4-methoxyphenyl)propionic acid.
Reduction: Formation of 3’,5’-dimethyl-3-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone
- 3’,5’-Dimethyl-3-(4-hydroxyphenyl)propiophenone
- 3’,5’-Dimethyl-3-(4-chlorophenyl)propiophenone
Uniqueness
3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone is unique due to the presence of both dimethyl and methoxy groups on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-10-14(2)12-16(11-13)18(19)9-6-15-4-7-17(20-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBCLMOZBVDNDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644278 |
Source
|
Record name | 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-90-1 |
Source
|
Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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